![molecular formula C15H12N4O B2558908 1-[4-(2-amino-4-pirimidinil)fenil]-4(1H)-piridinona CAS No. 241132-34-3](/img/structure/B2558908.png)
1-[4-(2-amino-4-pirimidinil)fenil]-4(1H)-piridinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[1,2-a]pyrimidin-4-one Derivatives as Aldose Reductase Inhibitors
The study of pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their potential as selective aldose reductase inhibitors with antioxidant activity. These compounds, particularly those with a phenol or catechol moiety, have shown inhibitory potency in the micromolar/submicromolar range. The presence of hydroxyl groups in specific positions significantly enhances their inhibitory effects, while the lengthening of the side chain or methylation of the hydroxyls reduces activity. The compounds' antioxidant properties are notable, with catechol derivatives displaying the best activity. Docking simulations have supported the observed structure-activity relationships .
Synthesis of Benzimidazo[1,2-a]pyrimidin-2-one Derivatives
The synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one has been achieved through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate. This has enabled the creation of novel phenylazopyrimidone dyes, which have been characterized using various spectroscopic techniques. The study of these compounds under different pH levels and solvents has provided insights into their absorption abilities, influenced by the presence of electron-withdrawing or electron-donating groups .
Novel Polyimides from Pyridine-Containing Aromatic Diamine
A new pyridine-containing aromatic diamine monomer has been synthesized, leading to the creation of novel aromatic polyimides. These polyimides exhibit high solubility in polar solvents and can be converted into transparent, flexible films. They demonstrate excellent thermal stability, with high glass transition temperatures and significant weight retention at elevated temperatures. The mechanical properties of these polyimides are outstanding, and they are predominantly amorphous .
Pyrido[2,3-d]pyrimidin-4(1H)-one as Analgesic and Anti-inflammatory Agents
The synthesis of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones has been explored for their potential as analgesic and anti-inflammatory agents. These compounds have shown significant activity in this regard, with lower ulcer indices compared to traditional drugs like aspirin and diclofenac. Their reactivity with various reagents has been studied, and the compounds have been characterized by spectroscopic means .
Transparent Polyimides with Pyrimidine and Pyridine Moieties
The synthesis of polyimides containing pyrimidine or pyridine moieties has been investigated to understand their structure-property relationships. These polyimides are highly soluble, strong, and transparent, with low UV-visible absorption cut-off wavelengths. They exhibit high glass transition temperatures and thermal stability, with low moisture absorption and excellent mechanical properties. The coefficients of thermal expansion for these polyimides have been determined .
Enaminones Derived from Phenylhydroxymethylidene-pyrrolidine-trione
The reaction of phenylhydroxymethylidene-pyrrolidine-trione with difunctional bases has led to the formation of tautomeric Schiff bases and enaminones. These compounds have shown the ability to undergo transamination at the enaminone moiety, which could be of interest for further chemical transformations .
Synthesis and Reactions of Pyrido[1,2-a]pyrimidin-4-ones
A series of pyrido[1,2-a]pyrimidin-4-ones has been synthesized through the cyclization of substituted 2-aminopyridines with β-ketocarboxylic esters. The hydrogenation of these compounds has yielded tetrahydropyridopyrimidinones, and thermal treatment has produced naphthyridin-4-ones. The study also explored the exchange of oxo to thio groups, which was successful in substrates without substitution at C-6 .
Aplicaciones Científicas De Investigación
Efectos Antiinflamatorios
Las pirimidinas exhiben una gama de efectos farmacológicos, incluidas propiedades antiinflamatorias. Estos efectos se atribuyen a su respuesta inhibitoria contra ciertos mediadores inflamatorios vitales, como la prostaglandina E2, la sintasa de óxido nítrico inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y las interleucinas. Se ha encontrado que numerosas pirimidinas muestran potentes efectos antiinflamatorios .
Actividad Antiviral
Si bien los estudios específicos sobre este compuesto son limitados, las pirimidinas en general han mostrado actividad antiviral. Investigaciones adicionales podrían explorar su potencial como agente antiviral, especialmente contra virus específicos .
Actividad Anti-VIH-1
Los derivados del indol, que comparten similitudes estructurales con las pirimidinas, se han estudiado por su potencial biológico. Por ejemplo, los derivados de xantenona indolílicos y oxocromenílicos se han evaluado como agentes anti-VIH-1. Aunque no están directamente relacionados con nuestro compuesto, esta información destaca el contexto más amplio de la investigación antiviral .
Inhibición de PARP-1
Entre los derivados de pirimidina, el compuesto 14p ha demostrado fuertes efectos inhibitorios sobre la enzima PARP-1 (IC50 0.023 M). PARP-1 juega un papel crucial en la reparación del ADN y la supervivencia celular, lo que lo convierte en un objetivo interesante para el desarrollo de fármacos .
Conclusión
En resumen, la 1-[4-(2-amino-4-pirimidinil)fenil]-4(1H)-piridinona es prometedora en varios campos, incluida la modulación de la inflamación, la investigación antiviral y la inhibición enzimática. La exploración adicional y los análisis detallados de la relación estructura-actividad (SAR) podrían conducir a nuevos análogos con actividades mejoradas y toxicidad mínima . Si tiene alguna pregunta específica o necesita más detalles, no dude en preguntar!
Propiedades
IUPAC Name |
1-[4-(2-aminopyrimidin-4-yl)phenyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-15-17-8-5-14(18-15)11-1-3-12(4-2-11)19-9-6-13(20)7-10-19/h1-10H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPWXBSJNGHLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=CC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2558826.png)

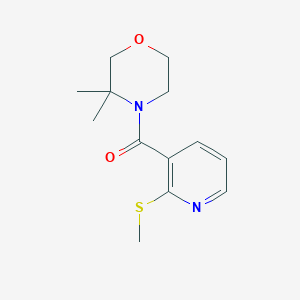
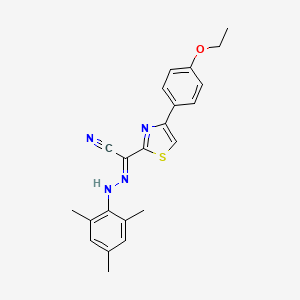
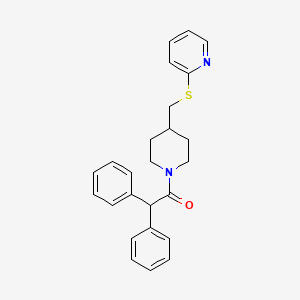
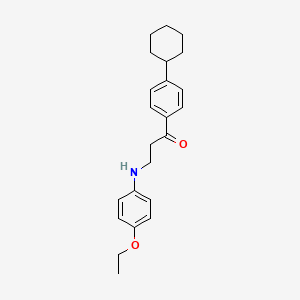
![8-(5-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2558837.png)
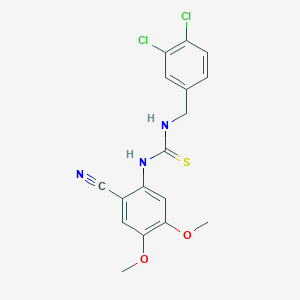
![N-(3-ethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2558839.png)
![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)
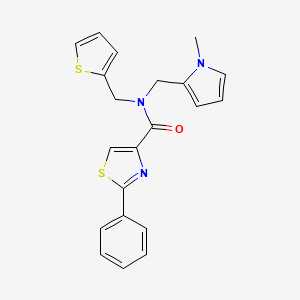
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea](/img/structure/B2558847.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2558848.png)